molecular formula C15H14N2O2S B5784119 1-allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5784119
M. Wt: 286.4 g/mol
InChI Key: PBXAKTSGLKRITI-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a small molecule that binds specifically to amyloid fibrils, causing them to emit a fluorescent signal that can be detected and measured.

Mechanism of Action

ThT binds specifically to amyloid fibrils, causing them to emit a fluorescent signal. The binding of ThT to amyloid fibrils is thought to occur through a combination of hydrophobic and electrostatic interactions. The fluorescent signal emitted by ThT is thought to be due to the stacking of ThT molecules on the surface of the amyloid fibrils.
Biochemical and Physiological Effects:
ThT is a small molecule that does not have any known biochemical or physiological effects on its own. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the study of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ThT is its ability to specifically bind to amyloid fibrils. This makes it a valuable tool in the study of neurodegenerative diseases. ThT is also relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of ThT is that it can only detect amyloid fibrils that have a β-sheet structure. It cannot detect other types of protein aggregates that are associated with neurodegenerative diseases. ThT is also not specific to any particular type of amyloid fibril, so it may bind to non-pathogenic amyloid fibrils as well.

Future Directions

There are several future directions for the use of ThT in scientific research. One area of interest is the development of new compounds that can inhibit amyloid fibril formation. ThT can be used to screen these compounds for their ability to inhibit amyloid fibril formation.
Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo. ThT has been used in some in vivo imaging studies, but more research is needed to develop imaging techniques that can detect amyloid fibrils in living organisms.
Finally, ThT can be used to study the role of amyloid fibrils in other diseases besides neurodegenerative diseases. For example, amyloid fibrils have been implicated in the development of type II diabetes, and ThT could be used to study the role of amyloid fibrils in this disease.

Synthesis Methods

ThT can be synthesized by the reaction of 2-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide to yield ThT. The synthesis method for ThT is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

ThT is widely used in scientific research to detect amyloid fibrils. It has been used to study the formation and aggregation of amyloid fibrils in vitro and in vivo. ThT has also been used to screen compounds for their ability to inhibit amyloid fibril formation. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the development of therapeutics for neurodegenerative diseases.

properties

IUPAC Name

(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXAKTSGLKRITI-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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